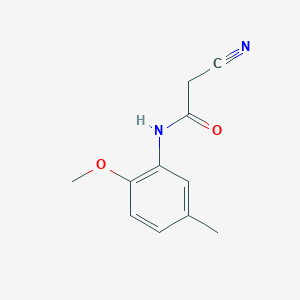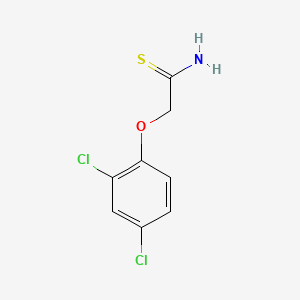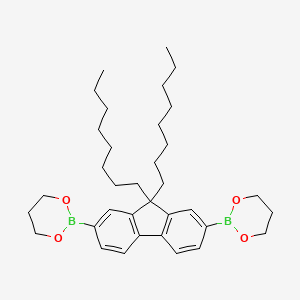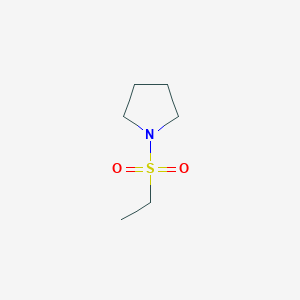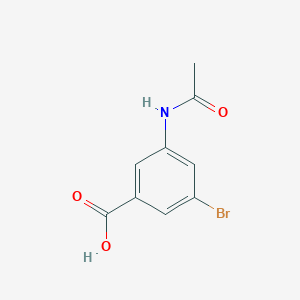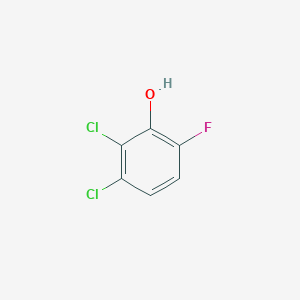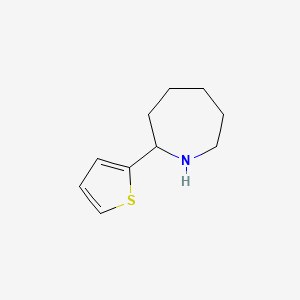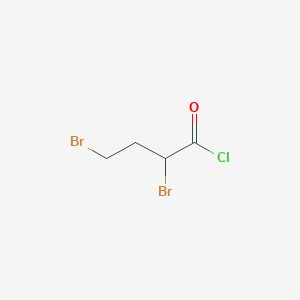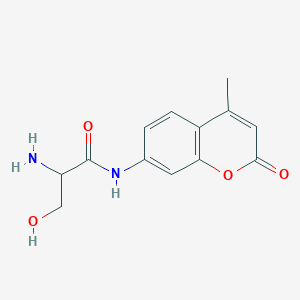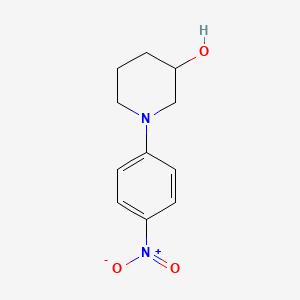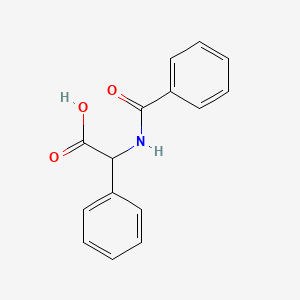![molecular formula C11H11Cl2N3OS B1335289 5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-26-1](/img/structure/B1335289.png)
5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazole with a molecular weight of 304.2 . It contains a 1,2,4-triazole ring substituted with a methyl group and a thiol group at positions 4 and 3 respectively. The triazole ring is also substituted at position 5 with a 2,4-dichlorophenoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a thiol group (-SH), a methyl group (-CH3), and a 2,4-dichlorophenoxyethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 304.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biological Activity and Applications
1,2,4-triazole derivatives, including compounds like 5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have demonstrated a range of biological activities. They show antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds are of significant interest in modern organic synthesis, with the possibility of chemical modeling to tailor their properties for specific applications. Their versatility allows them to be used in various fields, including pharmaceuticals, agricultural products, and material science. The derivatives are not only crucial in medical and veterinary fields but are also utilized in engineering, metallurgy, and agriculture. Their applications extend to optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Notably, these derivatives are considered low toxic or essentially non-toxic substances, which is an important factor in their wide-ranging applications (Ohloblina, 2022) (Parchenko, 2019).
Reactivity and Synthesis
Research on 1,2,4-triazole derivatives has also focused on their chemical reactivity and synthesis methods. Studies suggest that compounds with an open thiogroup, like 1,2,4-triazole-3-thione derivatives, exhibit high antioxidant and antiradical activities, with a positive impact on biochemical processes. These compounds are compared to biogenic amino acids such as cysteine, highlighting their significance in synthesizing pharmacologically active series of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles. The reactivity of these compounds opens up new possibilities and opportunities in the synthesis and pharmacological activity of 1,2,4-triazole derivatives (Kaplaushenko, 2019).
Patent Analysis and Industrial Applications
A patent review of triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, highlights their importance in drug development. These compounds show a broad range of biological activities and are the focus of many companies and research groups developing new synthesis methods and evaluating biological applications. The continued interest in these compounds is driven by their potential in treating various diseases and conditions (Ferreira et al., 2013).
Eigenschaften
IUPAC Name |
3-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBYASDIKCXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

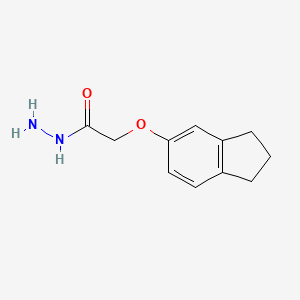
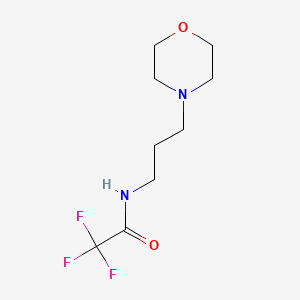
![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)
